molecular formula C30H44O4 B037809 Uralenolide CAS No. 111150-27-7

Uralenolide

Cat. No.: B037809
CAS No.: 111150-27-7
M. Wt: 468.7 g/mol
InChI Key: RIARKSMMKCXBML-MTKVKGGCSA-N
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Description

Uralenolide (C₃₀H₄₄O₄; molecular weight: 468.668 g/mol; CAS 111150-27-7) is a triterpenoid saponin aglycone isolated from the roots of Glycyrrhiza uralensis (licorice) . Its IUPAC name, (1R,2R,5S,6R,10S,11S,14S,21R)-11-hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracosa-16,18-dien-22-one, reflects its complex polycyclic structure with six fused rings, methyl groups at C-10 and C-13, and a gamma-lactone moiety . While its biosynthetic pathway and structural features are well-documented, its biological activities (e.g., anti-inflammatory, cytotoxic) remain underexplored in the provided literature .

Properties

CAS No.

111150-27-7

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one

InChI

InChI=1S/C30H44O4/c1-25-15-19-18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-30(21,6)29(18,5)14-13-26(19,2)23(16-25)34-24(25)33/h7-8,20-23,31-32H,9-17H2,1-6H3/t20-,21-,22+,23+,25+,26-,27+,28-,29-,30-/m1/s1

InChI Key

RIARKSMMKCXBML-MTKVKGGCSA-N

SMILES

CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@]6(C[C@@H]([C@@]5(CC[C@]43C)C)OC6=O)C)C)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O

Synonyms

uralenolide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization reactions to form the hexacyclic core and subsequent functionalization to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce secondary or tertiary alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Solubility (g/L) logP Notable Functional Groups
This compound C₃₀H₄₄O₄ 468.668 Glycyrrhiza uralensis Hexacyclic, gamma-lactone, 2 hydroxyls 0.0033 4.85 Hydroxyl, lactone, methyl groups
Citroside A Not provided* 431.192 Peach (Prunus persica) Bicyclic glycoside Not reported Not reported Glycoside linkage
Esculentic acid Not provided* 503.336 Phytolacca species Pentacyclic triterpene, carboxyl group Not reported Not reported Carboxylic acid, methyl esters
18α-Hydroxyglycyrrhetinic acid methyl ester Not provided* ~500 (estimated) Glycyrrhiza uralensis Pentacyclic, methyl ester, hydroxyl Not reported Not reported Ester, hydroxyl groups

Key Observations:

Structural Complexity: this compound’s hexacyclic framework distinguishes it from pentacyclic analogs like Esculentic acid and glycyrrhetinic acid derivatives.

Lipophilicity: this compound’s logP (4.85) suggests higher lipophilicity than Citroside A (inferred from its glycoside structure) but lower than Esculentic acid (predicted higher logP due to larger size and carboxyl group) .

Biosynthetic Context: Unlike Citroside A, which is linked to fruit softening in peaches, this compound is associated with plant defense mechanisms in licorice, as seen in other triterpenoid saponins .

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